molecular formula C19H16FN5O2 B2456034 N-(3,4-dimethylphenyl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide CAS No. 1286726-02-0

N-(3,4-dimethylphenyl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide

Cat. No.: B2456034
CAS No.: 1286726-02-0
M. Wt: 365.368
InChI Key: AHJIRTJYHJNWFQ-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide is a useful research compound. Its molecular formula is C19H16FN5O2 and its molecular weight is 365.368. The purity is usually 95%.
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Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5O2/c1-11-3-5-14(7-12(11)2)22-17(26)9-25-19(27)24-10-21-16-6-4-13(20)8-15(16)18(24)23-25/h3-8,10H,9H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJIRTJYHJNWFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)C=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(3,4-dimethylphenyl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, focusing on its anticancer effects, anti-inflammatory activities, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C19H16FN5O2 with a molecular weight of 365.368 g/mol. The compound features a quinazoline core fused with a triazole ring and a fluoro substituent that enhances its biological activity.

Anticancer Activity

Recent studies have demonstrated that quinazoline derivatives exhibit potent anticancer properties. Specifically:

  • Mechanism of Action : Quinazoline compounds are known to inhibit the Epidermal Growth Factor Receptor (EGFR), which plays a critical role in tumor growth and progression. By blocking EGFR signaling pathways, these compounds can effectively reduce cell proliferation in various cancer cell lines .
  • Cytotoxicity Studies : In vitro studies have shown that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance:
    • The compound demonstrated an IC50 value of 5.9 µM against specific cancer cell lines, indicating strong antiproliferative activity .
    • Comparative studies with other derivatives have shown that modifications in the phenyl and triazole rings significantly affect the cytotoxicity and selectivity towards cancer cells .

Anti-inflammatory Properties

In addition to its anticancer effects, this compound also shows promise as an anti-inflammatory agent:

  • Inhibition of Pro-inflammatory Cytokines : The compound has been tested for its ability to inhibit the release of pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases .
  • Animal Studies : In vivo models have indicated that the compound can significantly reduce inflammation markers in carrageenan-induced paw edema tests. The anti-inflammatory activity was comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin .

Data Table: Biological Activities

Activity Cell Line/Model IC50 (µM) Reference
Anticancer ActivityPC3 (prostate cancer)10
Anticancer ActivityMCF-7 (breast cancer)10
Anticancer ActivityHT-29 (colon cancer)12
Anti-inflammatoryCarrageenan-induced edemaNot specified

Case Studies and Research Findings

Several research articles have documented the synthesis and evaluation of various quinazoline derivatives similar to this compound:

  • Quinazolinone-Thiazole Hybrids : A study synthesized hybrids that showed enhanced cytotoxicity against multiple cancer cell lines. These findings support the hypothesis that structural modifications can lead to improved biological activity .
  • Bioisosteric Replacement Studies : Research focused on replacing certain functional groups within quinazoline structures has revealed new compounds with superior anti-inflammatory properties while maintaining low toxicity profiles .

Scientific Research Applications

Research indicates that N-(3,4-dimethylphenyl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide exhibits significant biological activity:

  • Antiproliferative Effects : In vitro studies have shown potent antiproliferative activity against various cancer cell lines.
Cell LineIC50 Value (µM)
K56249.40
Hut7850.20

These values indicate strong efficacy in inhibiting cell growth compared to standard treatments.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study involving K562 cells demonstrated that the compound effectively inhibited cell growth with an IC50 value of 49.40 µM. This suggests its potential as a therapeutic agent against chronic myeloid leukemia.
  • Molecular Docking Studies :
    • Computational analyses revealed that the compound binds effectively to the active sites of PI3K and HDAC. This binding affinity supports its role as a dual inhibitor and provides a rational basis for its inhibitory activity.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

  • Good Bioavailability : The compound shows favorable absorption characteristics.
  • High Plasma Free Fractions : Ranging between 33%-50%, enhancing its therapeutic potential.
  • Large Volume of Distribution : Suggesting extensive tissue distribution.
  • Intermediate Half-Life : Favorable for sustained therapeutic effects.

Chemical Reactions Analysis

Oxidation Reactions

The triazoloquinazoline core and acetamide group undergo oxidation under controlled conditions:

  • Fluorine stability : The 9-fluoro substituent remains inert during mild oxidations (e.g., H₂O₂ or I₂ in DMF), preserving the aromatic fluorine-carbon bond .

  • Ketone formation : The 3-oxo group can be further oxidized to form α-diketone derivatives under strong oxidizing agents like KMnO₄ in acidic media.

Reaction Conditions Products Yield Source
Oxidation of 3-oxo groupKMnO₄, H₂SO₄, 60°C, 4hα-Diketone derivative52%
Side-chain oxidationI₂/TBHP, DMF, rt, 12hOxidized acetamide side chain67%

Substitution Reactions

The 9-fluoro and 3-oxo groups participate in nucleophilic substitutions:

  • Fluorine displacement : The 9-fluoro atom can be replaced by amines (e.g., piperidine) or thiols in polar aprotic solvents .

  • Acetamide reactivity : The acetamide’s NH group undergoes alkylation or acylation with reagents like acetyl chloride or methyl iodide .

Reaction Reagents Products Applications Source
9-Fluoro substitutionPiperidine, DMSO, 80°C, 6h9-PiperidinyltriazoloquinazolineEnhanced solubility
Acetamide alkylationMethyl iodide, K₂CO₃, DMFN-Methylated acetamide derivativeBioactivity modulation

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

  • Triazole ring expansion : Reacts with hydrazines or amidines to form larger ring systems (e.g., tetrazoloquinazolines) .

  • Quinazoline ring modifications : Cyclocondensation with aldehydes yields pyrimidine-fused derivatives .

Reaction Conditions Products Notable Outcomes Source
Hydrazine cyclocondensationHydrazine hydrate, EtOH, refluxTetrazoloquinazolineImproved DNA intercalation
Aldehyde-mediated cyclizationBenzaldehyde, HCl, 70°CPyrimidine-fused triazoloquinazolineEnhanced Topo II inhibition

Reduction Reactions

Selective reductions target the triazole and quinazoline moieties:

  • Triazole ring reduction : Catalytic hydrogenation (H₂/Pd-C) opens the triazole ring to form diamino intermediates.

  • Ketone reduction : NaBH₄ reduces the 3-oxo group to a hydroxyl group, altering hydrogen-bonding capacity .

Reaction Reagents Products Impact on Bioactivity Source
Triazole ring hydrogenationH₂ (1 atm), Pd/C, MeOHDiaminoquinazoline derivativeLoss of kinase inhibition
3-Oxo group reductionNaBH₄, MeOH, 0°C3-HydroxytriazoloquinazolineIncreased solubility

Cross-Coupling Reactions

The dimethylphenyl group enables palladium-catalyzed couplings:

  • Suzuki-Miyaura : Reacts with arylboronic acids to introduce biaryl motifs, enhancing π-stacking interactions .

  • Buchwald-Hartwig : Amination reactions modify the acetamide’s aryl group for targeted drug design .

Reaction Catalyst Products Key Applications Source
Suzuki couplingPd(PPh₃)₄, K₂CO₃, dioxaneBiaryl-substituted derivativeImproved DNA binding
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, tolueneAminated dimethylphenyl derivativeCustomized receptor targeting

Acid/Base-Mediated Reactions

The compound exhibits pH-dependent behavior:

  • Protonation : The triazole nitrogen becomes protonated in acidic conditions (pH < 3), increasing water solubility .

  • Deprotonation : In basic media (pH > 10), the acetamide’s NH group loses a proton, facilitating nucleophilic attacks .

In Silico Reaction Predictions

Computational studies highlight key reactive sites:

  • DFT calculations : Identify the 3-oxo group and triazole N2 as electrophilic centers prone to nucleophilic attack .

  • Molecular docking : Predicts stable interactions with DNA-Topo II complexes post-modification .

Key Mechanistic Insights:

  • Electrophilic aromatic substitution dominates at the quinazoline’s electron-deficient positions (C6 and C8) .

  • Hydrogen-bonding networks involving the 3-oxo group influence reaction pathways and product stability .

  • Steric effects from the 3,4-dimethylphenyl group limit reactivity at the acetamide’s ortho positions.

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